molecular formula C6H5ClN4 B2555462 6-Chloroimidazo[1,2-b]pyridazin-8-amine CAS No. 1161847-36-4

6-Chloroimidazo[1,2-b]pyridazin-8-amine

Cat. No.: B2555462
CAS No.: 1161847-36-4
M. Wt: 168.58
InChI Key: BTHAQNBCDQRTKN-UHFFFAOYSA-N
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Description

6-Chloroimidazo[1,2-b]pyridazin-8-amine is a chemical compound with the molecular formula C6H5ClN4 and a molecular weight of 168.59 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its imidazo[1,2-b]pyridazine core structure, which is a fused bicyclic system containing both imidazole and pyridazine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloroimidazo[1,2-b]pyridazin-8-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridazine with an imidazole derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-Chloroimidazo[1,2-b]pyridazin-8-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce corresponding oxides .

Scientific Research Applications

6-Chloroimidazo[1,2-b]pyridazin-8-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloroimidazo[1,2-b]pyridazin-8-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine, by interfering with the signaling pathways involved in its synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloroimidazo[1,2-b]pyridazin-3-amine
  • 6-Chloroimidazo[1,2-b]pyridazin-2-amine
  • 6-Chloroimidazo[1,2-b]pyridazin-4-amine

Uniqueness

6-Chloroimidazo[1,2-b]pyridazin-8-amine is unique due to its specific substitution pattern and the presence of the chlorine atom at the 6-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

6-chloroimidazo[1,2-b]pyridazin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c7-5-3-4(8)6-9-1-2-11(6)10-5/h1-3H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHAQNBCDQRTKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=N1)C(=CC(=N2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of (6-chloro-imidazo[1,2-b]pyridazin-8-yl)-carbamic acid tert-butyl ester (1.59 g, 5.91 mmol) in 30 mL of dichloromethane and 15 mL of trifluoroacetic acid was stirred for 5 h then concentrated to a yellow oil, which was treated (slowly) with 50 mL of a saturated aq. NaHCO3 solution. Undissolved solid was isolated by Buchner filtration, rinsing well with water and dried by sucking air through then in vacuo to afford 1.10 g (102% crude) of 6-chloro-imidazo[1,2-b]pyridazin-8-ylamine as a yellow solid that was used without further purification.
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